2-bromo-N-cyclohexylbenzenesulfonamide
Overview
Description
2-Bromo-N-cyclohexylbenzenesulfonamide: is an organic compound with the molecular formula C12H16BrNO2S It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with a cyclohexyl group and the benzene ring is brominated at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclohexylbenzenesulfonamide typically involves the following steps:
Bromination of Benzenesulfonamide: The starting material, benzenesulfonamide, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Cyclohexylation: The brominated benzenesulfonamide is then reacted with cyclohexylamine under suitable conditions to form the desired product. This step usually requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and cyclohexylation, and employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-N-cyclohexylbenzenesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfinamides or sulfides, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Sulfinamides or sulfides.
Scientific Research Applications
Chemistry: 2-Bromo-N-cyclohexylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide moiety is known for its biological activity, and the bromine atom can be used for radiolabeling in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclohexylbenzenesulfonamide depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors due to its sulfonamide group, which can mimic the structure of natural substrates. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
2-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.
2-Chloro-N-cyclohexylbenzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-Cyclohexylbenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Bromo-N-cyclohexylbenzenesulfonamide is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination provides distinct reactivity and steric properties, making it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
2-bromo-N-cyclohexylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNJLUIXKKZXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391378 | |
Record name | 2-bromo-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-95-7 | |
Record name | 2-Bromo-N-cyclohexylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951883-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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